molecular formula C7H6F3IN2O B12959983 1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine

1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B12959983
M. Wt: 318.03 g/mol
InChI Key: QCKQMIOMUGBVJE-UHFFFAOYSA-N
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Description

1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F3IN2O and a molecular weight of 318.04 g/mol This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-iodo-3-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H6F3IN2O

Molecular Weight

318.03 g/mol

IUPAC Name

[4-iodo-3-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H6F3IN2O/c8-7(9,10)14-6-3-4(13-12)1-2-5(6)11/h1-3,13H,12H2

InChI Key

QCKQMIOMUGBVJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)OC(F)(F)F)I

Origin of Product

United States

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